molecular formula C23H23N3O2S2 B2809025 2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 941921-99-9

2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2809025
CAS No.: 941921-99-9
M. Wt: 437.58
InChI Key: HSJWPBFJJJBYRQ-UHFFFAOYSA-N
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Description

2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that features a combination of indole, thiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. A general synthetic route might include:

    Formation of the Indole Derivative: Starting with 2-methylindole, the compound is alkylated to introduce the 2-oxoethyl group.

    Thiazole Ring Formation: The alkylated indole is then reacted with a thioamide to form the thiazole ring.

    Thioether Formation: The thiazole derivative is further reacted with a halogenated acetamide to introduce the thioether linkage.

    Final Coupling: The resulting intermediate is coupled with p-toluidine to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings.

    Reduction: Reduction reactions may target the carbonyl groups within the molecule.

    Substitution: The thioether and acetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the indole and thiazole rings.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its indole and thiazole rings, which are known to interact with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for 2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide would depend on its specific biological target. Generally, compounds with indole and thiazole rings can interact with enzymes, receptors, or DNA, potentially inhibiting or modulating their activity. The acetamide group may also play a role in binding to biological targets through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(phenyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(m-tolyl)acetamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

The uniqueness of 2-((4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs. The presence of the p-tolyl group could influence its binding affinity and specificity towards certain biological targets.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S2/c1-15-7-9-18(10-8-15)24-21(27)14-30-23-25-19(13-29-23)12-22(28)26-16(2)11-17-5-3-4-6-20(17)26/h3-10,13,16H,11-12,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJWPBFJJJBYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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